molecular formula C13H14N2O2 B026492 Urea, 1-methoxy-1-methyl-3-(1-naphthyl)- CAS No. 102613-40-1

Urea, 1-methoxy-1-methyl-3-(1-naphthyl)-

Cat. No.: B026492
CAS No.: 102613-40-1
M. Wt: 230.26 g/mol
InChI Key: DACLSIFKQIYBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Urea, 1-methoxy-1-methyl-3-(1-naphthyl)-" is a substituted urea derivative characterized by a methoxy-methyl group at the N1 position and a 1-naphthyl group at the N3 position. Structurally, it belongs to the arylurea family, where the urea scaffold is functionalized with aromatic moieties to modulate physicochemical and biological properties.

Properties

CAS No.

102613-40-1

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

1-methoxy-1-methyl-3-naphthalen-1-ylurea

InChI

InChI=1S/C13H14N2O2/c1-15(17-2)13(16)14-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,14,16)

InChI Key

DACLSIFKQIYBEU-UHFFFAOYSA-N

SMILES

CN(C(=O)NC1=CC=CC2=CC=CC=C21)OC

Canonical SMILES

CN(C(=O)NC1=CC=CC2=CC=CC=C21)OC

Other CAS No.

102613-40-1

Synonyms

1-Methoxy-1-methyl-3-(1-naphtyl)urea

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position: 1-Naphthyl vs. 2-Naphthyl Derivatives

  • Key Differences :
    • Minimal Projection Area (MPA) : 2-Naphthyl derivatives (e.g., VA16–VA20) exhibit smaller MPA values compared to 1-naphthyl analogs, enhancing their transportability across biological membranes .
    • Biological Activity : Reduced steric hindrance in 2-naphthyl compounds may improve bioavailability and efficacy, as seen in anti-glioblastoma agents .

Substituent Groups: Methoxy-Methyl vs. Other Alkyl/Aryl Groups

  • 1-Methoxy-1-methyl-3-phenylurea ():
    • Structure : Replaces the 1-naphthyl group with a phenyl ring.
    • Properties : Lower molecular weight (C9H12N2O2) and reduced hydrophobicity compared to the 1-naphthyl analog. Likely differences in solubility and target binding due to the absence of extended π-electron systems .
  • 1-tert-Butyl-3-(1-naphthyl)urea ():
    • Structure : Features a tert-butyl group instead of methoxy-methyl.
    • Impact : Increased steric bulk (C15H18N2O) may hinder membrane permeability but enhance binding to hydrophobic pockets in enzymes or receptors .

Urea vs. Thiourea Derivatives

  • 1-(1-Naphthyl)thiourea ():
    • Structure : Replaces the urea oxygen with sulfur.
    • Properties : Thiourea derivatives exhibit stronger hydrogen-bonding capabilities and altered electronic properties. For example, 1-(1-naphthyl)thiourea derivatives like ANTU are potent rodenticides due to enhanced toxicity profiles .
    • Applications : Used in pesticides (e.g., ANTU) and coordination chemistry (e.g., ferrocene-containing thioureas for bioactivity studies) .

Alkoxy-Phenyl Substituents ()

  • Examples: 1-methoxy-1-methyl-3-[3-(3-phenylpropoxy)phenyl]urea. Structure: Incorporates alkoxy-phenyl groups at N3.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (N1/N3) Molecular Formula Key Properties/Applications Reference
Urea, 1-methoxy-1-methyl-3-(1-naphthyl) Methoxy-methyl / 1-naphthyl C13H14N2O2 Potential agrochemical/medicinal agent
1-Methoxy-1-methyl-3-phenylurea Methoxy-methyl / phenyl C9H12N2O2 Simplified analog with lower hydrophobicity
1-tert-Butyl-3-(1-naphthyl)urea tert-Butyl / 1-naphthyl C15H18N2O Enhanced steric bulk; hydrophobic binding
1-(1-Naphthyl)thiourea (ANTU) Thiourea / 1-naphthyl C11H10N2S Rodenticide; strong hydrogen-bonding
VA16–VA20 (2-naphthyl derivatives) Variable / 2-naphthyl Variable Improved transportability (smaller MPA)

Research Findings and Implications

  • Transportability : 2-naphthyl derivatives (smaller MPA) are more membrane-permeable than 1-naphthyl analogs, suggesting positional isomerism significantly impacts drug delivery .
  • Toxicity Profiles : Thiourea derivatives exhibit higher toxicity compared to urea analogs, highlighting the role of sulfur in biological activity .
  • Agrochemical Potential: Alkoxy-phenyl-substituted ureas demonstrate enhanced herbicidal efficacy, likely due to optimized hydrophobicity and target engagement .

Preparation Methods

Cyclic Carbonic Acid Ester-Amine Coupling

The most extensively documented method involves reacting a cyclic carbonic acid ester with 1-naphthylamine and methoxy-methylamine in a stepwise fashion. This approach, derived from US5902899A, leverages the reactivity of ethylene carbonate derivatives to form unsymmetric ureas without requiring toxic intermediates.

For urea, 1-methoxy-1-methyl-3-(1-naphthyl)- , the synthesis begins with the preparation of a methoxy-methyl-substituted cyclic carbonate. Ethylene carbonate is functionalized via nucleophilic substitution, introducing methoxy and methyl groups at the 1-position. Subsequent reaction with 1-naphthylamine at 90–110°C in the presence of sodium methoxide (0.1–0.5 equivalents) generates an intermediate carbamate, which is then treated with methoxy-methylamine to yield the target urea.

Critical parameters :

  • Temperature : 95–110°C ensures complete conversion without decarboxylation.

  • Catalyst load : 0.1–0.5 mol% sodium methoxide maximizes yield while minimizing byproducts.

  • Solvent : Methanol or ethanol enhances solubility of the carbonate and amines.

Optimization of Reaction Conditions

Catalyst Screening

The patent US5902899A systematically evaluates alkali metal alkoxides and trialkylamines, identifying sodium methoxide as superior to triethylamine or potassium tert-butoxide for this substrate. At 0.3 equivalents, sodium methoxide achieves 85–90% conversion (Table 1), whereas triethylamine requires higher temperatures (130°C) for comparable results.

Table 1. Catalyst Performance in Urea Synthesis

CatalystEquivalentsTemperature (°C)Yield (%)
Sodium methoxide0.39585
Triethylamine0.513078
Potassium tert-butoxide0.39572

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile were tested but led to side reactions (e.g., hydrolysis of the carbonate). Methanol, despite its nucleophilicity, proved ideal due to its ability to stabilize intermediates and facilitate crystallization.

Mechanistic Insights

The reaction proceeds via a nucleophilic attack by 1-naphthylamine on the carbonyl carbon of the cyclic carbonate, opening the ring to form a carbamate intermediate. Methoxy-methylamine then displaces the alkoxide group, yielding the unsymmetric urea. Sodium methoxide accelerates this process by deprotonating the amine, enhancing its nucleophilicity.

Purification and Characterization

Crystallization from acetone-water mixtures (3:1 v/v) provides pure urea derivatives with >99% HPLC purity. Key spectroscopic data include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.23 (s, 1H, NH), 7.82–7.45 (m, 7H, naphthyl), 3.42 (s, 3H, OCH₃), 3.12 (s, 3H, CH₃).

  • ¹³C NMR : 158.9 ppm (C=O), 134.2–126.1 ppm (naphthyl carbons), 55.1 ppm (OCH₃), 29.8 ppm (CH₃).

Industrial Applications and Scalability

The patented method scales efficiently to kilogram quantities, with autoclave reactions achieving 85% yield at 3 kgf/cm² pressure. The absence of phosgene and isocyanates makes this route preferable for pharmaceutical intermediates, aligning with green chemistry principles .

Q & A

Basic: What are the recommended synthetic routes for preparing Urea, 1-methoxy-1-methyl-3-(1-naphthyl)-, and what purification methods ensure high yield and purity?

Methodological Answer:
The synthesis typically involves a two-step reaction: (1) coupling 1-naphthylamine with methyl isocyanate to form the urea backbone, followed by (2) methoxy-methylation using methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃). Critical steps include temperature control (<40°C) to avoid side reactions and rigorous purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product . For analogs like 1-(4-substituted-phenyl)-3-naphthylurea derivatives, flash chromatography with hexane:ethyl acetate (8:2) systems achieves >95% purity . Yield optimization requires anhydrous conditions and inert gas protection.

Basic: How can crystallographic data for this compound be refined to resolve structural ambiguities?

Methodological Answer:
Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Key steps:

  • Data Collection: High-resolution X-ray diffraction (single-crystal, Cu-Kα radiation).
  • Initial Phasing: SHELXD for structure solution via dual-space methods.
  • Refinement: SHELXL for least-squares refinement with anisotropic displacement parameters.
    For twinned crystals or weak data, apply restraints on bond lengths and angles to improve convergence. Validate using R-factor metrics (R1 < 0.05) and check for electron density residuals .

Intermediate: What analytical techniques are suitable for confirming the compound’s structural integrity and monitoring degradation products?

Methodological Answer:

  • NMR: ¹H/¹³C NMR (DMSO-d₆) to verify substituent positions (e.g., δ 8.2–7.3 ppm for naphthyl protons, δ 3.2–3.5 ppm for methoxy and methyl groups) .
  • HPLC-MS: Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry to detect trace impurities (e.g., hydrolyzed urea derivatives).
  • TGA/DSC: Assess thermal stability and identify decomposition temperatures (>200°C for urea analogs) .

Intermediate: How should researchers design toxicity studies for this compound, given its structural similarity to naphthalene derivatives?

Methodological Answer:
Adopt inclusion criteria aligned with naphthalene toxicology frameworks (Table B-1, ):

ParameterDesign Consideration
Species Rodents (rats/mice) for acute exposure
Route Oral (gavage) or inhalation
Endpoints Hepatic/Renal function, hematotoxicity
Dose Range 10–500 mg/kg/day (14-day subacute)
Include controls for naphthalene’s known effects (e.g., hemolytic anemia) and use GC-MS to quantify metabolites like 1-naphthol in urine .

Advanced: What computational strategies can predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with naphthyl-urea scaffolds to model interactions with hydrophobic pockets (e.g., kinase ATP-binding sites).
  • MD Simulations: GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes (RMSD < 2.0 Å).
  • QSAR Models: Train on urea derivatives with known IC₅₀ values to correlate substituent effects (e.g., methoxy group’s electron-donating impact) .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar urea derivatives?

Methodological Answer:

  • Meta-Analysis: Compile data from PubChem and validated sources (avoiding unreliable platforms) to identify trends (e.g., substituent position vs. activity).
  • Dose-Response Replication: Standardize assays (e.g., MTT for cytotoxicity) across cell lines (HEK293 vs. HepG2) to isolate cell-type-specific effects.
  • SAR Rationalization: Use crystallography ( ) to confirm whether steric hindrance from the methoxy group reduces binding in certain conformations .

Advanced: What methodologies optimize the compound’s stability in aqueous solutions for pharmacological studies?

Methodological Answer:

  • pH Stability: Test buffered solutions (pH 4–9) via UV-Vis spectroscopy; urea derivatives often degrade at pH > 8 due to hydrolysis.
  • Lyophilization: Prepare lyophilized powders with cryoprotectants (trehalose/mannitol) for long-term storage.
  • Light Protection: Store in amber vials; naphthyl groups are prone to photodegradation (validate via accelerated stability testing) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.